molecular formula C18H32N2O16S2 B12654384 N,N'-Di-D-gluconoyl-L-cystine CAS No. 94231-92-2

N,N'-Di-D-gluconoyl-L-cystine

Cat. No.: B12654384
CAS No.: 94231-92-2
M. Wt: 596.6 g/mol
InChI Key: OQQHNGGTYYWCOD-WXSNFLDLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Di-D-gluconoyl-L-cystine typically involves the reaction of L-cystine with D-gluconic acid or its derivatives. The reaction conditions often include the use of a suitable solvent, such as water or an alcohol, and may require the presence of a catalyst or a coupling agent to facilitate the formation of the gluconoyl-cystine linkage .

Industrial Production Methods

Industrial production of N,N’-Di-D-gluconoyl-L-cystine may involve large-scale fermentation processes to produce D-gluconic acid, followed by chemical synthesis to attach the gluconoyl groups to L-cystine. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

N,N’-Di-D-gluconoyl-L-cystine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-Di-D-gluconoyl-L-cystine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Di-D-gluconoyl-L-cystine involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in further redox reactions. This property makes it a potential antioxidant, capable of neutralizing reactive oxygen species and protecting cells from oxidative damage . The molecular targets and pathways involved include the glutathione pathway and other cellular redox systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Di-D-gluconoyl-L-cystine is unique due to its combination of gluconoyl groups and a cystine backbone, which imparts distinct chemical and biological properties. Its ability to participate in redox reactions and its potential antioxidant properties set it apart from other similar compounds .

Properties

CAS No.

94231-92-2

Molecular Formula

C18H32N2O16S2

Molecular Weight

596.6 g/mol

IUPAC Name

(2R)-3-[[(2R)-2-carboxy-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]ethyl]disulfanyl]-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]propanoic acid

InChI

InChI=1S/C18H32N2O16S2/c21-1-7(23)9(25)11(27)13(29)15(31)19-5(17(33)34)3-37-38-4-6(18(35)36)20-16(32)14(30)12(28)10(26)8(24)2-22/h5-14,21-30H,1-4H2,(H,19,31)(H,20,32)(H,33,34)(H,35,36)/t5-,6-,7+,8+,9+,10+,11-,12-,13+,14+/m0/s1

InChI Key

OQQHNGGTYYWCOD-WXSNFLDLSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(=O)NC(CSSCC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O)C(=O)O)O)O)O)O)O

Origin of Product

United States

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